molecular formula C22H21NO B5059128 2,3-dihydro-1H-inden-5-yl(3-phenoxybenzyl)amine

2,3-dihydro-1H-inden-5-yl(3-phenoxybenzyl)amine

Cat. No. B5059128
M. Wt: 315.4 g/mol
InChI Key: KOYZRSBDZNIKHH-UHFFFAOYSA-N
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Description

The compound “2,3-dihydro-1H-inden-5-yl(3-phenoxybenzyl)amine” is a complex organic molecule. It contains an indenyl group (a fused cyclopentadiene and benzene ring), a phenoxy group (a phenyl ring connected to an oxygen atom), and a benzylamine group (a benzene ring attached to an amine via a methylene bridge). These functional groups suggest that the compound could potentially exhibit interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indenyl and phenoxybenzyl precursors. The exact synthetic route would depend on the specific substitution patterns of the starting materials. Generally, the amine group could be introduced via a reductive amination, nucleophilic substitution, or amide reduction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indenyl group suggests a polycyclic structure, while the phenoxybenzyl group indicates the presence of aromaticity. The exact three-dimensional structure would depend on the specific stereochemistry at the various carbon centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine, phenoxy, and indenyl groups. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a polar amine group suggests that it might have a relatively high boiling point and be soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the amine group suggests potential interactions with biological amines or receptors that recognize amines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-2-9-21(10-3-1)24-22-11-4-6-17(14-22)16-23-20-13-12-18-7-5-8-19(18)15-20/h1-4,6,9-15,23H,5,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYZRSBDZNIKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-phenoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine

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